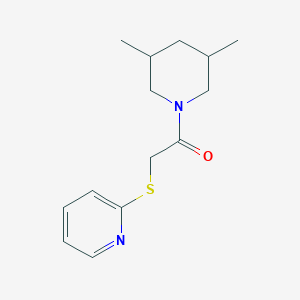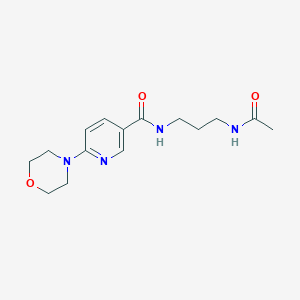
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMPS and is a member of the piperidine family of compounds. DMPS is widely used in scientific research due to its unique properties and ability to interact with various biological systems.
作用機序
DMPS exerts its biological effects through the formation of stable complexes with heavy metals, such as mercury and lead. These complexes are then excreted from the body, reducing the toxic effects of these metals. DMPS has also been shown to increase the levels of glutathione, an important antioxidant in the body, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPS has been shown to have a variety of biochemical and physiological effects. In addition to its chelating properties, DMPS has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. DMPS has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
実験室実験の利点と制限
DMPS has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. DMPS is also relatively non-toxic, making it a safe compound to use in laboratory settings. However, DMPS has some limitations, including its limited solubility in aqueous solutions and its potential to interfere with other biological processes.
将来の方向性
There are several potential future directions for research on DMPS. One area of interest is the development of more efficient synthesis methods for DMPS. Another area of research is the investigation of DMPS as a potential therapy for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of DMPS, which may lead to the development of new therapeutic strategies.
合成法
DMPS can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with 3,5-dimethylpiperidine in the presence of a suitable base. The resulting product is then treated with thioacetic acid to yield the final product, 1-(3,5-Dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone.
科学的研究の応用
DMPS has a wide range of applications in scientific research, including its use as a chelating agent for heavy metal detoxification, a treatment for mercury toxicity, and as a potential therapy for various neurological disorders. DMPS has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-7-12(2)9-16(8-11)14(17)10-18-13-5-3-4-6-15-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIIHHSPRFKKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)
![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
